molecular formula C16H21N3OS2 B5516062 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B5516062
M. Wt: 335.5 g/mol
InChI Key: IXSSWBYKEYHNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H21N3OS2 and its molecular weight is 335.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine is 335.11260465 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Research has been conducted on the synthesis of novel heterocyclic compounds derived from thieno[2,3-d]pyrimidine, demonstrating significant anti-inflammatory and analgesic activities. These compounds have shown to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) with high selectivity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Molecular Recognition and Crystallography

Thieno[2,3-d]pyrimidine derivatives have been studied for their molecular recognition capabilities, which are crucial in the targeted drug action of pharmaceuticals. The crystallization and structural analysis of these compounds reveal insights into their hydrogen bonding and molecular interactions, important for understanding their function in biological systems (Rajam et al., 2017).

Nonlinear Optics (NLO) Applications

Research into the structural parameters, electronic properties, and NLO characteristics of thieno[2,3-d]pyrimidine derivatives has highlighted their potential in medicine and nonlinear optics. Studies using density functional theory (DFT) and time-dependent DFT (TDDFT) demonstrate the NLO properties of these molecules, suggesting their utility in optoelectronic high-tech applications (Hussain et al., 2020).

Radioprotective and Antitumor Activities

Novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their radioprotective and antitumor activities. Some of these compounds exhibited promising results in preclinical models, indicating their potential as therapeutic agents in cancer treatment (Alqasoumi et al., 2009).

Antimicrobial Activity

The synthesis of new pyridothienopyrimidines and their evaluation for antimicrobial activities have been explored. These studies have identified compounds with effective action against various microbial strains, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-10-4-6-19(7-5-10)13(20)8-21-15-14-11(2)12(3)22-16(14)18-9-17-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSSWBYKEYHNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2C(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.